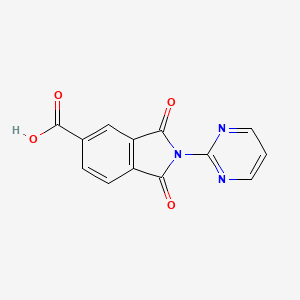

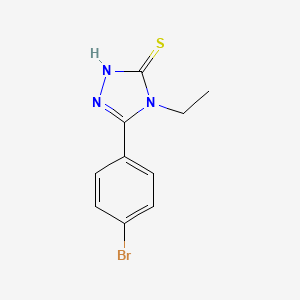

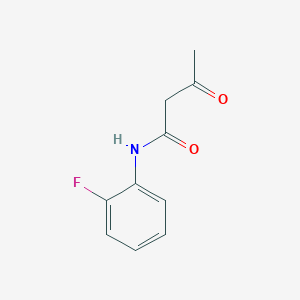

![molecular formula C19H19NO3 B1332532 2-丙烯酸,3-[4-[[(4-甲氧基苯基)亚甲基]氨基]苯基]-,乙酯 CAS No. 6421-30-3](/img/structure/B1332532.png)

2-丙烯酸,3-[4-[[(4-甲氧基苯基)亚甲基]氨基]苯基]-,乙酯

描述

The compound "2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester" is a chemical entity that has been the subject of various studies due to its potential applications in the field of organic chemistry and pharmacology. It is structurally related to other compounds that have been investigated for their utility in synthesizing enantiomerically pure derivatives and for their biological activities, such as chemopreventive properties against cancer .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, ethyl 2,4-dioxo-4-phenylbutyrate, a versatile intermediate, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, utilizing a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Similarly, stereoisomeric o-methoxy-substituted 2,3-diphenyl propenoic acids and their methyl esters have been synthesized, with the E isomers being prepared by a modified Perkin condensation and the Z isomers obtained through reactions involving coumarin derivatives, KOH, and CH3I in DMSO .

Molecular Structure Analysis

The molecular structure of a closely related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The crystal structure is stabilized by intramolecular and intermolecular interactions, including N-H⋯O and O-H⋯O hydrogen bonds, as well as carbonyl⋯carbonyl and C-H⋯C contacts. The methoxy group plays a significant role in the stabilization of the molecule through intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The compound's reactivity and the types of chemical reactions it can undergo have not been explicitly detailed in the provided papers. However, the synthesis methods mentioned for related compounds suggest that Michael addition reactions, alcoholysis, and condensation reactions are relevant for the synthesis of similar ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have not been directly reported. However, the related compound's properties have been inferred through experimental and theoretical vibrational spectroscopy, as well as UV-Vis spectra. Theoretical calculations, including time-dependent DFT, indicate that ligand-to-ligand charge transfer contributes to the compound's absorbance properties. The overall lattice energies suggest that methoxy substitution enhances the stability of the compound compared to its parent molecule .

科学研究应用

癌症化学预防

- 2-丙烯酸衍生物,特别是 3-(4'-香叶氧基-3'-甲氧基苯基)-2-反式丙烯酸及其乙酯,已显示出在癌症化学预防中的潜力。这些化合物源自植物 Acronychia baueri Schott,通过饮食喂养对大鼠结肠癌和舌癌的预防显示出相关作用。它们在癌症生长和发展中的更广泛影响使它们成为各种类型癌症的化学预防药物的候选者 (Curini 等人,2006 年)。

有机化学中的合成和反应

- 该化合物参与了有机化学中的各种合成和反应过程。例如,它在合成 2-羟基-4-氧代-4-(2,3,5,6-四氟-4-甲氧基苯基)-丁-2-烯酸甲酯等化合物中起作用。此类研究有助于理解反应机理和开发新的合成方法 (Pimenova 等人,2003 年)。

在聚合物和材料科学中的应用

- 2-丙烯酸的衍生物已用于聚合物和材料科学中,例如聚合物太阳能电池的开发。例如,[6,6]-苯基-C61-丁酸 2-((2-(二甲氨基)乙基)(甲基)氨基)-乙酯已成功用作聚合物太阳能电池中的受体和阴极界面材料,证明了该化合物在先进材料应用中的多功能性 (Lv 等人,2014 年)。

材料合成中的可再生结构单元

- 苯乙酸,2-丙烯酸的衍生物,已被探索作为一种可再生的结构单元,以增强分子对苯并恶嗪环形成的反应性。这种应用在可持续和绿色化学领域具有重要意义,为赋予苯并恶嗪对脂肪族分子特定性质提供了苯酚的替代品 (Trejo-Machin 等人,2017 年)。

在药理学和药物开发中的作用

- 虽然明确排除了有关药物使用和剂量的信息,但值得注意的是,2-丙烯酸衍生物在药理学中发挥着作用,特别是在开发具有潜在药用价值的新化合物方面。例如,来自红藻 Rhodomela confervoides 的溴酚衍生物,包括 2-丙烯酸的衍生物,已因其潜在的药理特性而受到研究 (Zhao 等人,2004 年)。

属性

IUPAC Name |

ethyl (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-23-19(21)13-8-15-4-9-17(10-5-15)20-14-16-6-11-18(22-2)12-7-16/h4-14H,3H2,1-2H3/b13-8+,20-14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNNRRPDXZWUAE-KGCZTCBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064349 | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

CAS RN |

6421-30-3 | |

| Record name | 2-Propenoic acid, 3-(4-(((4-methoxyphenyl)methylene)amino)phenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-[[(4-methoxyphenyl)methylene]amino]phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-[(p-methoxybenzylidene)amino]cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

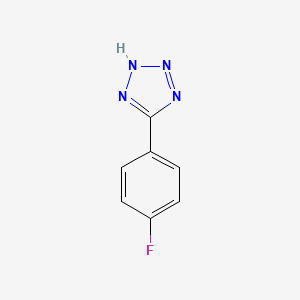

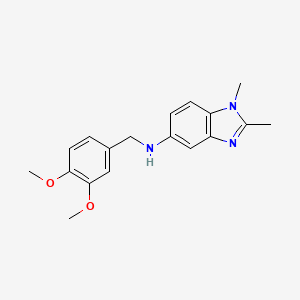

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

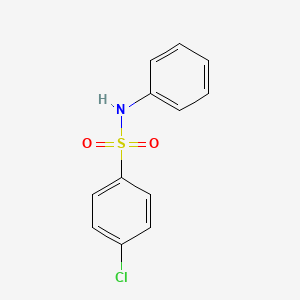

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

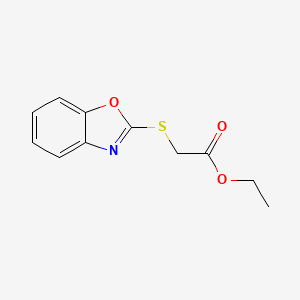

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)